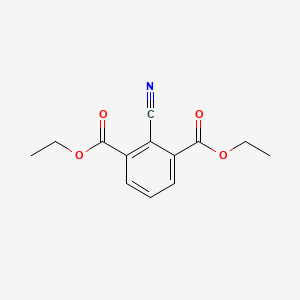
Diethyl 2-cyanoisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-cyanoisophthalate is an organic compound with the molecular formula C12H13NO4 It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted with cyano and ethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-cyanoisophthalate can be synthesized through several methods. One common approach involves the reaction of isophthalic acid with diethyl cyanophosphonate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Solvent recovery and recycling are also important aspects of the industrial process to reduce waste and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-cyanoisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted isophthalates.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted isophthalates.
Hydrolysis: Isophthalic acid derivatives.
Reduction: Amino-substituted isophthalates.
Applications De Recherche Scientifique
Diethyl 2-cyanoisophthalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: Research has explored its potential as a precursor for the synthesis of bioactive molecules with anticancer, antiviral, and antimicrobial properties
Mécanisme D'action
The mechanism of action of diethyl 2-cyanoisophthalate in biological systems is not fully understood. it is believed to interact with cellular proteins and enzymes through its cyano and ester functional groups. These interactions can lead to the inhibition of specific biochemical pathways, resulting in various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Another ester of malonic acid, used in organic synthesis for the preparation of barbiturates and other compounds.
Diethyl 2,3-diisobutylsuccinate: Used as a component in titanium-magnesium catalysts for propylene polymerization.
Uniqueness
Diethyl 2-cyanoisophthalate is unique due to its cyano group, which imparts distinct reactivity compared to other esters. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized properties .
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
diethyl 2-cyanobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-12(15)9-6-5-7-10(11(9)8-14)13(16)18-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
FOZONAIQKCXIML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC=C1)C(=O)OCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


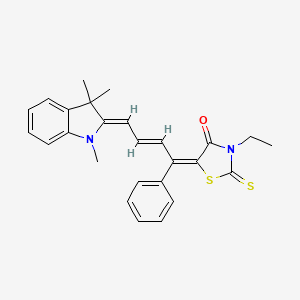
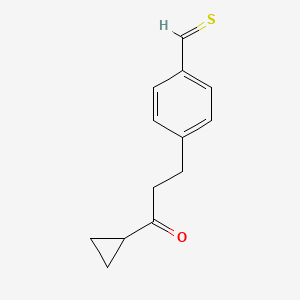
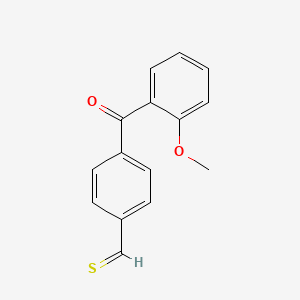


![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)
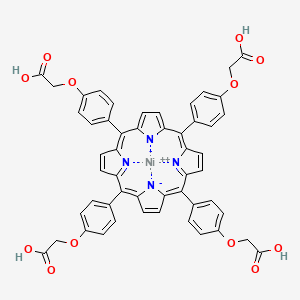
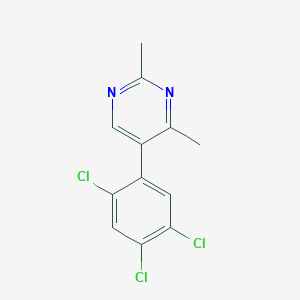
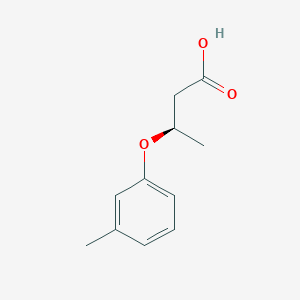
![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
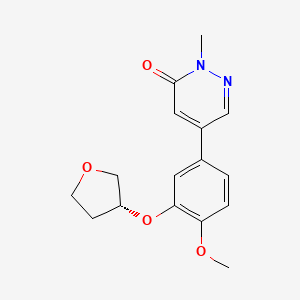

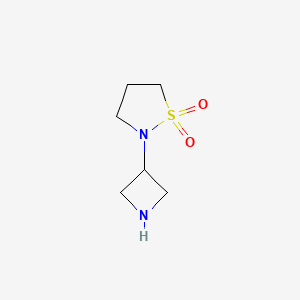
![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
